N,N-Diisopropylethylamine

Catalog No.
S588782
CAS No.
7087-68-5
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropylethylamine

CAS Number

7087-68-5

Product Name

N,N-Diisopropylethylamine

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

JGFZNNIVVJXRND-UHFFFAOYSA-N

SMILES

CCN(C(C)C)C(C)C

Synonyms

1,1’-Dimethyltriethylamine; Bis(1-methylethyl)ethylamine; DIEA; DIPEA; Diisopropylethylamine; Ethyl-N,N-diisopropylamine; Ethyldiisopropylamine; Huenig’s base; Hunig’s base; Hunig’s reagent; N,N-Bis(1-methylethyl)-N-ethylamine; N,N-Diisopropylethylam

Canonical SMILES

CCN(C(C)C)C(C)C

The exact mass of the compound Diisopropylethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Diisopropylethylamine (DIPEA, Hünig's base, CAS: 7087-68-5) is a sterically hindered tertiary amine widely utilized as a highly effective non-nucleophilic base in organic synthesis. Featuring two bulky isopropyl groups and one ethyl group, DIPEA provides strong basicity (conjugate acid pKa ~10.9) while its nitrogen lone pair is sterically shielded from participating in nucleophilic attacks [1]. This combination of properties makes it a critical procurement choice for processes requiring efficient proton scavenging without the risk of base-induced side reactions, particularly in solid-phase peptide synthesis (SPPS), transition-metal-catalyzed cross-couplings, and selective alkylations [2].

Substituting DIPEA with generic tertiary amines like Triethylamine (TEA) or Pyridine frequently leads to process failures and compromised yields in sensitive syntheses. While TEA shares a similar basicity (pKa ~10.75), its lack of sufficient steric hindrance allows it to act as a nucleophile, leading to unwanted base-alkylation (forming quaternary ammonium salts), the generation of ketenes from acyl chlorides, and significantly higher rates of racemization during chiral peptide couplings [1]. Conversely, weaker bases like Pyridine or N-methylmorpholine (NMM) often fail to provide the necessary basicity to drive demanding deprotonations or cross-coupling catalytic cycles to completion, resulting in stalled reactions and unreacted starting materials [2].

Suppression of Racemization in HATU-Mediated Peptide Synthesis

In solid-phase peptide synthesis (SPPS) and solution-phase amide couplings using uronium/aminium salts (e.g., HATU, HBTU), the choice of base dictates the stereochemical integrity of the product. DIPEA's severe steric bulk slows the formation of oxazolone intermediates that lead to racemization. Comparative studies demonstrate that replacing TEA with DIPEA in HATU-mediated couplings drastically reduces epimerization, yielding high diastereomeric purity [1]. TEA, being less hindered, accelerates oxazolone formation, leading to significantly higher percentages of undesired epimers [2].

Evidence DimensionEpimerization / Racemization rate
Target Compound DataMaintains high stereochemical integrity (minimal epimerization)
Comparator Or BaselineTriethylamine (TEA)
Quantified DifferenceTEA yields significantly higher racemization rates due to faster oxazolone formation
ConditionsHATU/HBTU-mediated amide coupling in DMF/DCM

For pharmaceutical peptide procurement, minimizing chiral impurities is critical for regulatory compliance, therapeutic efficacy, and overall downstream yield.

Elimination of Quaternary Ammonium Salt Formation in Alkylations

During the N-alkylation of secondary amines using alkyl halides, a base is required to scavenge the generated acid. When TEA is utilized, its moderate nucleophilicity allows it to react directly with the alkyl halide via the Menshutkin reaction, consuming the reagent and forming unwanted quaternary ammonium salts [1]. DIPEA's isopropyl groups completely suppress this side reaction, ensuring that the alkylating agent is exclusively consumed by the target substrate [2].

Evidence DimensionQuaternary ammonium salt byproduct formation
Target Compound Data0% (Complete suppression of base-alkylation)
Comparator Or BaselineTriethylamine (TEA)
Quantified DifferenceTEA forms significant quaternary ammonium byproducts, depleting the alkylating agent
ConditionsN-alkylation of amines with alkyl halides in polar aprotic solvents

Eliminates the need for excess, often expensive, alkylating reagents and simplifies downstream purification by preventing the formation of stable salt impurities.

Yield Enhancement in Palladium-Catalyzed Cross-Couplings

In Pd-catalyzed cross-couplings, the base neutralizes the acid formed during the catalytic cycle. DIPEA consistently outperforms TEA by preventing catalyst deactivation and unwanted side reactions. For example, in the homocoupling of aryl iodides using palladacycle catalysts, TEA fails to drive the reaction to completion, whereas DIPEA achieves >85% isolated yields [1]. Similarly, in solvent-free C-N couplings, DIPEA yields 69% compared to TEA's 38% [2].

Evidence DimensionIsolated Product Yield
Target Compound Data>85% yield in palladacycle-catalyzed homocouplings; 69% in solvent-free C-N coupling
Comparator Or BaselineTriethylamine (TEA) (fails to reach completion; 38% yield in C-N coupling)
Quantified Difference31% to >45% absolute yield improvement over TEA
ConditionsPalladium-catalyzed cross-coupling and solvent-free C-N coupling

Maximizes the turnover number of expensive palladium catalysts and ensures scalable, reproducible yields in API manufacturing.

Solid-Phase Peptide Synthesis (SPPS)

DIPEA is the standard base for Fmoc-deprotection and HATU/HBTU-mediated amide bond formation due to its unparalleled ability to minimize the racemization of sensitive amino acids compared to unhindered amines [1].

Active Pharmaceutical Ingredient (API) Cross-Coupling

It serves as a highly reliable proton scavenger in Heck, Suzuki, and Sonogashira couplings where unhindered amines like TEA poison the palladium catalyst or cause unwanted side reactions [2].

Selective N-Alkylation and Protection Group Chemistry

DIPEA is highly effective for the alkylation of secondary amines or the installation of protecting groups (e.g., MOM, BOM, trityl) using highly reactive halides, as its steric bulk completely prevents the formation of quaternary ammonium salts [3].

XLogP3

2.2

Boiling Point

126.5 °C

UNII

5SIQ15721L

GHS Hazard Statements

Aggregated GHS information provided by 2465 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2465 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 2464 of 2465 companies with hazard statement code(s):;
H225 (97.77%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (92.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (96.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (91.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (91.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

7087-68-5

Wikipedia

N,N-diisopropylethylamine

General Manufacturing Information

2-Propanamine, N-ethyl-N-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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